molecular formula C20H22BrNO6 B4298815 3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID

3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID

Cat. No.: B4298815
M. Wt: 452.3 g/mol
InChI Key: CKJCIQBSKQEUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of both bromine and methoxy substituents on its benzoyl and phenyl rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes:

    Amidation: The brominated product is then reacted with 3-(4-ethoxy-3-methoxyphenyl)propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromine substituent can yield the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 3-[(3-bromo-4-formylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-[(4-methoxybenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid.

    Substitution: Formation of 3-[(3-azido-4-methoxybenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could be a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chloro-4-methoxybenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
  • 3-[(3-bromo-4-hydroxybenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
  • 3-[(3-bromo-4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid

Uniqueness

Compared to similar compounds, 3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID is unique due to the presence of both bromine and methoxy substituents, which can influence its reactivity and biological activity. These features may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

3-[(3-bromo-4-methoxybenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO6/c1-4-28-17-8-5-12(10-18(17)27-3)15(11-19(23)24)22-20(25)13-6-7-16(26-2)14(21)9-13/h5-10,15H,4,11H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJCIQBSKQEUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID
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3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID
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3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID
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3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID
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3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID
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3-[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID

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